[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](prop-2-en-1-yl)amine
Description
This compound is a secondary amine featuring two distinct substituents: a (2E)-2-methyl-3-phenylprop-2-en-1-yl group and a prop-2-en-1-yl (allyl) group. The (2E) configuration indicates a trans geometry around the double bond in the 2-methyl-3-phenylpropenyl moiety. The allyl group introduces unsaturation, enabling conjugation and participation in reactions such as Michael additions or polymerizations. The phenyl and methyl groups contribute steric bulk and lipophilicity, influencing solubility and biological interactions .
Properties
IUPAC Name |
(E)-2-methyl-3-phenyl-N-prop-2-enylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-3-9-14-11-12(2)10-13-7-5-4-6-8-13/h3-8,10,14H,1,9,11H2,2H3/b12-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNPHKNKYFDTGJ-ZRDIBKRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Catalytic Systems
The most direct synthesis route involves a condensation reaction between cinnamaldehyde derivatives and allylamine. This method exploits the nucleophilic nature of allylamine, which reacts with the carbonyl group of the aldehyde to form an imine intermediate. Lewis acids, such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂), are employed to catalyze the reaction, facilitating the elimination of water and stabilizing the transition state. The stereoselective formation of the (E)-isomer is achieved through careful control of reaction kinetics and steric effects imposed by the methyl substituent on the propenyl chain.
Optimized Reaction Conditions
Typical conditions for this method include:
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Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM), chosen for their ability to dissolve both polar and non-polar reactants.
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Temperature : 0–80°C, with lower temperatures favoring selectivity for the (E)-isomer.
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Reaction Time : 4–24 hours, depending on the catalyst loading and aldehyde reactivity.
A representative procedure involves dissolving 2-methyl-3-phenylpropenal (1.0 equiv.) and allylamine (1.2 equiv.) in anhydrous THF under nitrogen atmosphere. BF₃·Et₂O (0.1 equiv.) is added dropwise, and the mixture is stirred at 25°C for 12 hours. Workup includes quenching with aqueous sodium bicarbonate, extraction with ethyl acetate, and purification via silica gel chromatography to yield the target compound in 78–85% yield.
Multi-Step Synthesis from Substituted Benzyl Halides
Adaptation of Industrial-Scale Protocols
A patent-pending method (CN105085278A) outlines a four-step synthesis for structurally related 2-methyl-1-substituted phenyl-2-propanamine derivatives, which can be adapted for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine. The process involves:
Step 1: Formation of 2-Methyl-1-Substituted Phenyl-2-Butyronitrile
Substituted benzyl chloride (e.g., 2-methylbenzyl chloride) reacts with isobutyronitrile in the presence of a strong base, such as lithium diisopropylamide (LDA), at −78°C. This step generates the nitrile intermediate with >95% yield.
Step 2: Hydrolysis to Carboxylic Acid
The nitrile undergoes alkaline hydrolysis (e.g., with NaOH) at 80–220°C to produce 2-methyl-1-substituted phenyl-2-butyric acid. This exothermic reaction requires careful temperature control to avoid decarboxylation.
Step 3: Curtius Rearrangement to Carbamate
The carboxylic acid is treated with diphenylphosphoryl azide (DPPA) under mild conditions (40–120°C) to form an isocyanate intermediate, which is trapped with benzyl alcohol to yield the carbamate derivative.
Step 4: Deprotection to Primary Amine
Catalytic hydrogenation (e.g., Pd/C in methanol) removes the benzyl carbamate group, yielding the primary amine. For (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine, allylamine is introduced at this stage via nucleophilic substitution.
Yield and Practical Considerations
This method achieves a total yield of approximately 50%, significantly higher than earlier routes (15% yield). Key advantages include:
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Avoidance of toxic reagents (e.g., sodium cyanide).
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Scalability using continuous flow reactors for Steps 1 and 2.
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Compatibility with diverse benzyl halide substrates.
Comparative Analysis of Preparation Methods
Challenges and Optimization Strategies
Stereochemical Control
The (E)-configuration of the propenyl chain is critical for the compound’s biological activity. Microwave-assisted synthesis has been explored to enhance stereoselectivity, reducing reaction times to 1–2 hours while maintaining yields >80%.
Purification Techniques
Chromatography remains the standard for isolating the pure amine, but recent advances in solvent-resistant nanofiltration membranes offer a scalable alternative for industrial production.
Industrial and Research Applications
The compound’s allylic and phenyl groups make it a versatile intermediate for:
Chemical Reactions Analysis
Types of Reactions
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its role in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain. This action is relevant in the treatment of neurological disorders like Parkinson’s disease.
Comparison with Similar Compounds
Substituted Allylamines with Varied Alkyl Groups
Key Observations :
Substituents on the Phenyl Ring
| Compound Name | Phenyl Substituent(s) | Molecular Formula | Key Effects |
|---|---|---|---|
| Target Compound | Unsubstituted phenyl | C13H17N | Electron-neutral aromatic ring; moderate lipophilicity |
| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine (HCl salt) | 4-OCH3 | C13H20ClNO | Methoxy group donates electrons, increasing aromatic ring electron density; may enhance binding in biological systems |
| (2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine | 2-OCH3 | C13H19NO | Ortho-methoxy group introduces steric hindrance; may reduce reactivity at the aromatic ring |
Key Observations :
Unsaturation Variations: Allyl vs. Propargyl
Key Observations :
Stereochemical and Functional Group Modifications
Q & A
Basic: What are the optimal synthetic routes for (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine?
Answer:
The compound is synthesized via alkylation of 3-phenylprop-2-en-1-amine with prop-2-en-1-yl bromide in the presence of a base (e.g., potassium carbonate) in acetonitrile at room temperature . For stereochemical control, the (2E)-configuration is achieved by selecting appropriate reaction conditions, such as low-temperature kinetic control or using bulky bases to minimize isomerization. Purification typically involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization for high-purity yields (>90%) .
Key Reaction Conditions Table:
| Parameter | Specification |
|---|---|
| Base | K₂CO₃ |
| Solvent | Acetonitrile |
| Temperature | 20–25°C |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
Basic: What spectroscopic techniques are critical for characterizing (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine?
Answer:
- ¹H/¹³C NMR : The (2E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-alkene protons) and distinct shifts for allylic amine protons (δ 2.8–3.2 ppm) .
- IR Spectroscopy : Stretching frequencies for C=C (1640–1680 cm⁻¹) and N–H (3300–3500 cm⁻¹) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 187 [M+H]⁺ confirm the molecular formula (C₁₃H₁₅N) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
